

# "managing salt concentration in Reactive orange 35 dyeing"

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## Compound of Interest

Compound Name: **Reactive orange 35**

Cat. No.: **B12383025**

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## Technical Support Center: C.I. Reactive Orange 35 Dyeing

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and protocols for managing salt concentration during experiments with C.I. **Reactive Orange 35**.

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary role of salt in the **Reactive Orange 35** dyeing process?

**A1:** In reactive dyeing, both the cellulosic fiber (e.g., cotton) and the reactive dye molecule are anionic (negatively charged) in water. This creates an electrostatic repulsion that hinders the dye from approaching the fiber surface. Salt, such as sodium chloride (NaCl) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), acts as an electrolyte. It dissolves in the dyebath to neutralize the negative charge on the fiber surface, thereby reducing the repulsion and promoting the exhaustion (uptake) of the dye from the solution onto the fiber.[\[1\]](#)[\[2\]](#)

**Q2:** How does the depth of shade influence the required salt concentration?

**A2:** The amount of salt needed is directly related to the desired depth of shade. Lighter shades require less salt, while darker, deeper shades necessitate a higher salt concentration to promote the exhaustion of the larger quantity of dye molecules onto the fabric.

Q3: Can I add all the salt to the dyebath at once?

A3: It is highly discouraged to add the entire quantity of salt at once. A rapid increase in salt concentration can cause the dye to rush onto the fabric too quickly, leading to aggregation and uneven dyeing (poor levelness).<sup>[3]</sup> A controlled, portion-wise addition at intervals is recommended to ensure a gradual and uniform exhaustion of the dye.

Q4: What happens if I use too much salt?

A4: Excessive salt concentration can lead to several problems. It can promote dye aggregation in the solution, where dye molecules clump together. These large aggregates may precipitate in the bath or be unable to penetrate the fiber structure, resulting in a lower color yield (less intense color) and potential for spotting.<sup>[4]</sup> Furthermore, extremely high electrolyte levels can increase the risk of dye hydrolysis, where the dye reacts with water instead of the fiber, rendering it inactive.

Q5: Does salt concentration affect the final fastness properties of the dyed fabric?

A5: While salt is crucial for dye exhaustion, its concentration does not significantly influence the final fastness properties like wash fastness or rubbing fastness.<sup>[1]</sup> These properties are primarily determined by the formation of a stable covalent bond between the dye and the fiber, which is achieved during the alkali fixation step, and the thorough removal of unfixed, hydrolyzed dye during the post-dyeing wash-off process.

## Troubleshooting Guide

Issue 1: Uneven Dyeing or Patchy Color

- Question: My fabric has patchy, uneven color after dyeing with **Reactive Orange 35**. What is the likely cause related to salt concentration?
- Answer: This is a common problem often caused by the rapid, uncontrolled exhaustion of the dye. The most probable cause is adding the salt too quickly or all at once. This leads to a localized high concentration of dye on the fabric surface before it has a chance to migrate and level out. To resolve this, ensure the salt is dissolved completely and added in portions (e.g., in 2-3 parts at 10-15 minute intervals) to allow for gradual dye uptake. Poor circulation in the dyeing machine can also exacerbate this issue.

**Issue 2: Poor Color Yield (Lighter than Expected Shade)**

- Question: The final color of my fabric is much lighter than the recipe intended. Could the salt concentration be the reason?
- Answer: Yes, both insufficient and excessive salt can lead to poor color yield.
  - Insufficient Salt: Not enough salt will fail to overcome the fiber-dye repulsion, leading to low dye exhaustion. A significant amount of dye will remain in the dyebath instead of transferring to the fabric.
  - Excessive Salt: Too much salt can cause the dye to aggregate into large particles in the dyebath. These aggregates are too large to diffuse into the fiber pores, which also results in a lower final color intensity on the fabric. The optimal salt concentration is key to maximizing exhaustion without causing aggregation.

**Issue 3: Dye Speckling or Spots on the Fabric**

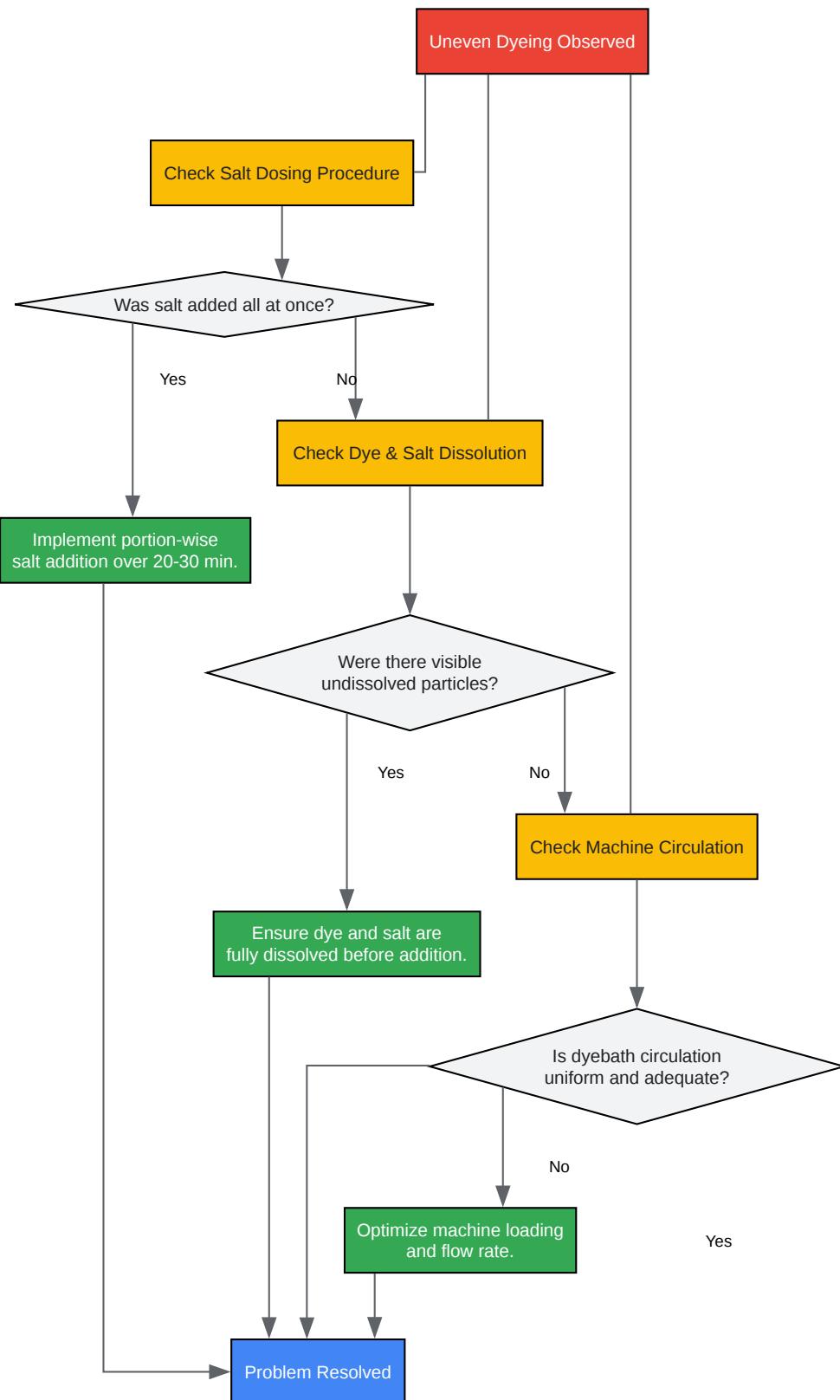
- Question: I am observing small, dark color spots on my dyed fabric. How can salt management help prevent this?
- Answer: Dye speckling is often caused by undissolved particles. This can be either undissolved dye or dye that has aggregated and precipitated due to a very high local concentration of salt. Always ensure the dye and any auxiliaries are fully dissolved before adding them to the bath. When adding salt, ensure it is fully dissolved before it comes into direct contact with the fabric and add it gradually to prevent shocking the dye out of solution.

**Issue 4: Low Fixation Rate and Poor Wash Fastness**

- Question: A lot of color is bleeding out during the final washing steps, indicating poor fixation. Is this related to the salt?
- Answer: While fixation is primarily controlled by alkali and temperature, salt concentration plays an indirect role. If the salt concentration is too high, it can increase the rate of dye hydrolysis, especially if the alkali is added improperly. Hydrolyzed dye can no longer form a covalent bond with the fiber. Although it may be exhausted onto the fiber, it remains unfixed

and will be washed off during the soaping process, leading to poor wash fastness and a loss of color depth.

## Troubleshooting Workflow for Uneven Dyeing

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Caption: Troubleshooting logic for uneven dyeing issues.

## Data Presentation

The following table summarizes the effect of Sodium Chloride (NaCl) concentration on the color yield (K/S value) for different reactive dyes on cotton fabric. While this data is not for **Reactive Orange 35** specifically, it demonstrates the general principle that color yield increases with salt concentration up to an optimal point, after which it may decrease due to aggregation.

Dye Concentration (% on weight of fabric)	Salt Concentration (g/L)	K/S Value (Remazol Red RGB)	K/S Value (Sumifix Supra Red 3BF)
1%	Standard (40)	5.8	6.2
1%	100	6.5	7.1
1%	150	6.9	7.5
1%	200	7.0	7.6
1%	300	5.5	6.0
5%	Standard (80)	12.1	13.5
5%	100	13.0	14.8
5%	150	13.8	15.5
5%	200	14.1	15.8
5%	300	11.5	13.2

Data adapted from a study on warm-dyeing reactive red dyes to illustrate the principle. K/S (Kubelka-Munk) value is a measure of the color strength on the fabric.

## Experimental Protocols

### Detailed Methodology for Exhaust Dyeing of Cotton with **Reactive Orange 35**

This protocol describes a standard laboratory procedure for dyeing a 10g sample of prepared-for-dyeing (PFD) cotton fabric.

## Materials &amp; Reagents:

- 10g PFD Cotton Fabric
- C.I. **Reactive Orange 35**
- Sodium Chloride (NaCl) or Glauber's Salt (Anhydrous Sodium Sulfate)
- Soda Ash (Sodium Carbonate, Na<sub>2</sub>CO<sub>3</sub>)
- Wetting Agent (non-ionic, e.g., 0.5 g/L)
- Sequestering Agent (e.g., 0.5 g/L)
- Acetic Acid
- Soaping Agent (non-ionic detergent)

## Procedure:

- Dye Bath Preparation:
  - Set up a laboratory dyeing apparatus with a liquor ratio of 10:1 (100 mL of water for a 10g fabric sample).
  - Add the required amount of water, wetting agent, and sequestering agent to the dye pot.
  - Adjust the initial pH to 6.0-7.0.
  - Separately, prepare a stock solution of **Reactive Orange 35** by pasting the required amount of dye powder with a small amount of cold water, then dissolving it completely with warm water (~40-50°C).
- Exhaustion Phase:
  - Introduce the wetted cotton fabric into the dyebath at 40°C.
  - Add the pre-dissolved dye solution.

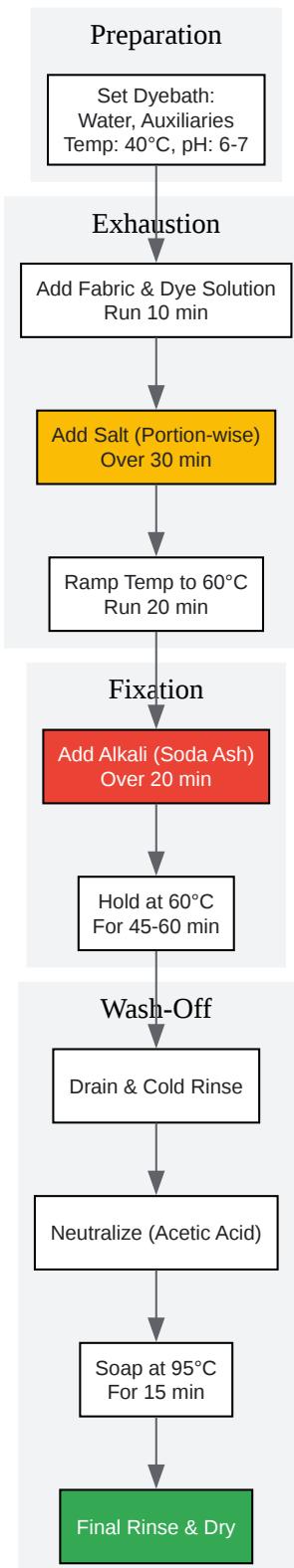
- Run for 10 minutes to allow the dye to distribute evenly.
- Begin portion-wise addition of the required salt (e.g., 60 g/L for a medium shade). Add the salt in three portions over 30 minutes (e.g., 1/3 at 10 min, 1/3 at 20 min, 1/3 at 30 min).
- After the final salt addition, raise the temperature to the fixation temperature, typically 60°C for this type of dye, at a rate of 1-2°C per minute.
- Run for an additional 20 minutes at 60°C to ensure maximum dye exhaustion and leveling.

- Fixation Phase:
- Separately, dissolve the required amount of Soda Ash (e.g., 20 g/L) in hot water and cool it down.
- Add the soda ash solution to the dyebath gradually over 15-20 minutes to raise the pH to 10.5-11.5. This initiates the chemical reaction between the dye and the fiber.
- Continue the dyeing process at 60°C for a further 45-60 minutes to ensure complete fixation.

- Post-Treatment (Wash-Off):
- Drain the dye bath.
- Rinse the fabric with cold water until the water runs clear.
- Neutralize the fabric with a dilute acetic acid solution (e.g., 0.5-1.0 g/L) at 50°C for 10 minutes.
- Rinse again.
- Soap the fabric at or near boiling (95°C) for 15 minutes with a non-ionic detergent (e.g., 2 g/L) to remove all unfixed and hydrolyzed dye. This step is critical for achieving good wash fastness.
- Perform a final series of hot and cold rinses.

- Squeeze and air-dry the fabric.

## Standard Exhaust Dyeing Workflow



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Caption: Process flow for a typical exhaust dyeing cycle.

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